(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol

Antifungal screening Natural product fungicides Zanthoxylum phenylpropanoids

(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol, commonly known as Cuspidiol (CAS 51593-96-5), is a monomeric phenylpropanoid natural product first isolated from Xanthoxylum cuspidatum (Fagara cuspidata) and later identified in multiple Zanthoxylum and Fagara species. The compound belongs to the benzenoid/phenol ether class with molecular formula C14H20O3 (MW 236.31 g/mol) and features a characteristic (E)-configured allylic diol moiety linked via an ether bridge to a 3-hydroxypropyl-substituted phenyl ring.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
Cat. No. B12440080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC=C(C=C1)CCCO)CO
InChIInChI=1S/C14H20O3/c1-12(11-16)8-10-17-14-6-4-13(5-7-14)3-2-9-15/h4-8,15-16H,2-3,9-11H2,1H3
InChIKeyGAXDMZRXKOERED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cuspidiol (CAS 51593-96-5): Sourcing the Authentic (E)-Phenylpropanoid Diol from Zanthoxylum Species


(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol, commonly known as Cuspidiol (CAS 51593-96-5), is a monomeric phenylpropanoid natural product first isolated from Xanthoxylum cuspidatum (Fagara cuspidata) and later identified in multiple Zanthoxylum and Fagara species [1]. The compound belongs to the benzenoid/phenol ether class with molecular formula C14H20O3 (MW 236.31 g/mol) and features a characteristic (E)-configured allylic diol moiety linked via an ether bridge to a 3-hydroxypropyl-substituted phenyl ring [2]. Its dual hydroxyl functionality (HBD = 2, HBA = 3) and moderate lipophilicity (XlogP = 2.10) distinguish it from both fully saturated analogs and more polar phenolic acids in the same botanical source [3].

Why Cuspidiol Cannot Be Replaced by Dihydrocuspidiol or Common Phenylpropanoids in Antifungal and Cytotoxicity Assays


Cuspidiol occupies a narrow structural-activity niche among Zanthoxylum-derived phenylpropanoids that makes generic substitution problematic. The (E)-allylic diol configuration is essential for its biological profile: reduction of the double bond to produce dihydrocuspidiol (C14H22O3) yields a 10-fold increase in potency against Cladosporium cucumerinum but simultaneously alters the spectrum against other targets, while the aldehyde analog boninenal and the methyl ester methyl boninenalate exhibit entirely different physicochemical and biological properties [1]. Furthermore, co-occurring phenylpropanoids such as 4′-(3″-methylbut-2″-enyloxy)-3-phenylpropanol share the prenyl ether motif but lack the terminal allylic alcohol, resulting in divergent antifungal selectivity [2]. For cytotoxicity applications, the coumarin auraptene—frequently co-isolated with cuspidiol—shows 2.26-fold weaker activity against Jurkat T cells, demonstrating that even compounds from the same plant fraction are not interchangeable [3].

Quantitative Differentiation of Cuspidiol from Structurally Closest Analogs: Head-to-Head Antifungal and Cytotoxicity Data


Cuspidiol vs. Dihydrocuspidiol: Antifungal Potency Against Cladosporium cucumerinum by TLC Bioautography

In a direct head-to-head comparison within the same TLC bioautographic assay, cuspidiol (compound 32) exhibited a minimum inhibitory quantity (MIQ) of 0.1 μg against the plant pathogenic fungus Cladosporium cucumerinum, while its saturated analog dihydrocuspidiol (compound 31) showed an MIQ of 0.01 μg—a 10-fold greater potency. The structurally related 4″-(3″-methylbut-2″-enyloxy)-3-phenylpropanol (compound 35) matched cuspidiol at MIQ = 0.1 μg. Miconazole served as the reference standard [1]. This demonstrates that saturation of the (E)-double bond dramatically enhances anti-Cladosporium activity, making the choice between cuspidiol and dihydrocuspidiol critical depending on the target fungal species.

Antifungal screening Natural product fungicides Zanthoxylum phenylpropanoids

Cuspidiol vs. Clinical Antifungals: Activity Against Candida albicans and Bacillus subtilis

Cuspidiol exhibited an MIQ of 10 μg against both Candida albicans and Bacillus subtilis in the same TLC bioautographic system. This compares to reference standards miconazole (MIQ = 0.1 μg against C. albicans) and chloramphenicol (MIQ = 1 μg against B. subtilis), indicating cuspidiol is 100-fold less potent than miconazole against Candida and 10-fold less potent than chloramphenicol against Bacillus [1]. While cuspidiol is not a replacement for clinical antifungals, this quantitative benchmark is essential for evaluating its utility in agricultural fungicide applications or as a scaffold for semi-synthetic optimization.

Anticandidal activity Antibacterial screening Natural product antimicrobials

Cuspidiol vs. Auraptene: Differential Cytotoxicity Against Jurkat T Lymphoblastoid Leukemia Cells

In an MTT cytotoxicity assay against Jurkat T cell clone E6.1, cuspidiol (compound 3) demonstrated an IC50 of 7.3 μg/mL, whereas the coumarin auraptene (compound 5)—co-isolated from the same Zanthoxylum schinifolium leaf methylene chloride fraction—showed an IC50 of 16.5 μg/mL. This represents a 2.26-fold greater potency for cuspidiol in the same experimental system [1]. The data establish cuspidiol as the more potent antiproliferative agent among the non-alkaloid constituents of this Zanthoxylum species, with the caveat that the quinoline alkaloid collinin from the same plant exhibits IC50 values in the range of 38.1–111.6 μM against various tumor lines [2].

Cancer cytotoxicity Jurkat T cell assay Zanthoxylum schinifolium bioactives

Cuspidiol vs. Ascorbic Acid: DPPH Radical Scavenging Antioxidant Activity

Cuspidiol demonstrated DPPH radical scavenging activity with an IC50 of 27 μg/mL, compared to ascorbic acid reference at IC50 = 15.0 μg/mL in the same assay system [1]. This positions cuspidiol as a moderate antioxidant—approximately 1.8-fold less potent than ascorbic acid—but with a structurally distinct mechanism likely involving phenolic hydrogen atom transfer from its para-substituted phenoxy moiety. Notably, the cis/trans isomeric fagaramides (cis-fagaramide and trans-fagaramide) co-isolated from the same Fagara zanthoxyloides root bark also exhibited DPPH scavenging activity, though head-to-head quantitative comparisons between cuspidiol and these amides were reported as qualitative TLC bioautography rather than quantitative IC50 in the original isolation study [2].

Antioxidant screening DPPH radical scavenging Zanthoxylum bioactives

Stereochemical Integrity: (E)-Configuration as a Determinant of Biological Spectrum Differentiation from Dihydrocuspidiol

The (E)-configurated trisubstituted double bond in cuspidiol is a defining structural feature that controls both its biological spectrum and synthetic accessibility. Dihydrocuspidiol—the fully saturated C14H22O3 analog lacking this double bond—shows a 10-fold greater potency against Cladosporium cucumerinum (MIQ 0.01 vs. 0.1 μg) [1], yet both compounds are classified as antioxidant phenylpropanoids from the same botanical source [2]. The stereoselective synthesis of cuspidiol has been achieved via N-oxide [2,3] sigmatropic rearrangement of α-substituted N,N-dimethylmethallylamine N-oxides, which ensures high (E)-stereochemical purity [3]. This synthetic route is distinct from that of dihydrocuspidiol and from the Z-selective Wittig approaches used for the structurally related anti-ulcer drug plaunotol [4], meaning that procurement of authentic cuspidiol with verified (E)-geometry is essential for reproducible biological data.

Stereochemistry-activity relationship Allylic diol configuration Phenylpropanoid SAR

Validated Application Scenarios for Cuspidiol Based on Differential Evidence


Natural Product Antifungal Screening Libraries Targeting Cladosporium and Candida Species

Cuspidiol's well-characterized antifungal profile—MIQ 0.1 μg against C. cucumerinum and MIQ 10 μg against C. albicans [1]—makes it suitable as a moderate-potency phenylpropanoid standard in antifungal screening cascades. Its 10-fold lower potency against Cladosporium relative to dihydrocuspidiol (MIQ 0.01 μg) provides a useful differentiation benchmark for structure-activity relationship (SAR) studies probing the role of the (E)-allylic double bond in fungal target engagement [2]. Researchers should source cuspidiol with verified ≥98% purity and confirmed (E)-stereochemistry to ensure reproducible MIC/MIQ data.

T-Cell Leukemia Cytotoxicity Research with Co-Isolated Comparator Controls

The direct head-to-head cytotoxicity data—cuspidiol IC50 7.3 μg/mL vs. auraptene IC50 16.5 μg/mL against Jurkat T cells [3]—position cuspidiol as the more potent phenylpropanoid hit from Zanthoxylum schinifolium leaf extracts. Procurement for cancer pharmacology studies should include auraptene as an internal comparator, since both compounds co-elute during bioassay-guided fractionation of the methylene chloride fraction. The 2.26-fold potency differential provides a quantitative basis for prioritizing cuspidiol in downstream mechanistic studies of mitochondrial apoptosis pathways in T-cell leukemia models.

Botanical Extract Standardization and Phytochemical Quality Control

Cuspidiol serves as a chemotaxonomic marker for Zanthoxylum and Fagara species, with confirmed presence in Z. cuspidatum, Z. schinifolium, Z. scandens, Z. limonella, and F. zanthoxyloides [4]. Its dual antifungal and antioxidant activities (DPPH IC50 27 μg/mL vs. ascorbic acid 15.0 μg/mL [5]) make it a useful multi-endpoint reference compound for quality control of Zanthoxylum-derived herbal preparations. Procurement for this application requires authenticated reference material with certificate of analysis including HPLC purity, NMR identity confirmation, and specification of (E)-isomer content.

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